molecular formula C17H22N4O2S B2986990 4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide CAS No. 1286720-36-2

4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide

Cat. No. B2986990
CAS RN: 1286720-36-2
M. Wt: 346.45
InChI Key: FREXJHDBKKCJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide, also known as AEMTH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. AEMTH is a member of the isothiazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structures of related compounds, featuring morpholino groups and various substituents on isothiazole and indazole rings, have been extensively studied. These compounds were synthesized through condensation reactions involving isocyanates and amines, followed by cyclization. The crystal structures of these compounds were determined, providing insight into their molecular configurations and potential for forming intermolecular interactions (Lu et al., 2017; Hao et al., 2017; Ji et al., 2018).

Biological Activities

  • Various derivatives have shown significant antitumor and antimicrobial activities. These activities are attributed to the compounds' ability to inhibit cancer cell proliferation and microbial growth. The structural features of these compounds, such as the morpholino group and specific substituents on the isothiazole and indazole rings, are crucial for their biological activities. The effectiveness against certain cancer cell lines highlights their potential as leads for developing new anticancer therapies (Lu et al., 2017; Hao et al., 2017).

Antimicrobial and Anticonvulsant Applications

  • The antimicrobial and anticonvulsant potential of morpholine derivatives and related compounds have been explored. Some compounds were synthesized to investigate their antimicrobial activities against various microorganisms, demonstrating moderate to good activities. Additionally, derivatives have been evaluated for anticonvulsant activities, with some showing considerable efficacy and low neurotoxicity, indicating their potential as novel anticonvulsant agents (Sahin et al., 2012; Unverferth et al., 1998).

properties

IUPAC Name

4-amino-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12-2-4-13(5-3-12)15-14(18)16(24-20-15)17(22)19-6-7-21-8-10-23-11-9-21/h2-5H,6-11,18H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREXJHDBKKCJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide

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